molecular formula C11H13ClF3NO2 B2564546 Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 1354951-67-9

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No. B2564546
CAS RN: 1354951-67-9
M. Wt: 283.68
InChI Key: DGWMURZHACRUMX-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride” is a chemical compound with the IUPAC name "methyl 3-amino-3- (4- (trifluoromethyl)phenyl)propanoate hydrochloride" .


Synthesis Analysis

The compound is synthesized through an enantioselective approach using (+)-Diethyl L-tartrate and 4-trifluoromethylphenylacetic acid as starting materials. The compound is purified using chromatography and characterized using NMR spectroscopy, HPLC, and Mass Spectrometry .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14ClF3NO2 . The InChI code is "1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1" .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.68 g/mol . It is a powder that is stored at 4°C .

Scientific Research Applications

Asymmetric Synthesis and Novel Compound Formation

  • Novel Asymmetric Synthesis of (S)-Esmolol : A study by Narsaiah and Kumar (2011) outlines an efficient method for asymmetrically synthesizing (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, a key intermediate in the production of (S)-Esmolol, using hydrolytic kinetic resolution with Jacobsen catalyst (Narsaiah & Kumar, 2011).

  • Synthesis of Imidazo[1,2-a]pyrimidine Compounds : Liu (2013) reports the preparation of 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine from methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, leading to the synthesis of three novel imidazo[1,2-a]pyrimidine compounds, showcasing the chemical's utility in generating complex heterocyclic structures (Liu, 2013).

Biocatalysis Applications

  • Biocatalysis of S-3-amino-3-phenylpropionic Acid : A study by Li et al. (2013) explores the use of Methylobacterium oryzae for the enantioselective biocatalysis of ethyl-3-amino-3-phenylpropanoate, demonstrating the potential of using microorganisms for the stereoselective synthesis of pharmaceutical intermediates (Li et al., 2013).

Chemical Synthesis and Characterization

  • Reactions with Nucleophiles : Sokolov and Aksinenko (2010) detail reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic and heterocyclic compounds containing trifluoromethyl groups, showcasing the compound's reactivity and potential for creating diverse chemical structures (Sokolov & Aksinenko, 2010).

  • Spectroscopic and Diffractometric Study : Vogt et al. (2013) conducted a detailed analysis of polymorphism in a closely related compound, demonstrating the importance of advanced characterization techniques in understanding the physical properties of pharmaceutical compounds (Vogt et al., 2013).

properties

IUPAC Name

methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWMURZHACRUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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